molecular formula C14H30Cl2N2O4S2 B613292 (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride CAS No. 38261-78-8

(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride

Cat. No. B613292
CAS RN: 38261-78-8
M. Wt: 425.44
InChI Key: QEFUTIQOPVMOJQ-BZDVOYDHSA-N
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Description

This compound appears to be a derivative of cystine, which is a dimeric amino acid formed by the oxidation of two cysteine residues. The “Di-tert-butyl” part suggests that it has tert-butyl groups attached to it, which could influence its properties1.



Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding amino acid with the appropriate alcohol in the presence of a dehydrating agent2. However, without specific information about this compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would likely be similar to that of cystine, but with additional tert-butyl groups attached. These groups could influence the compound’s conformation and reactivity1.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. However, like other amino acids, it could potentially participate in peptide bond formation reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant for this compound include its melting point, solubility, and stability3.


Scientific Research Applications

Enantioselective and Stereoselective Synthesis

A significant application of similar compounds is in the practical, scalable, and enantioselective synthesis of complex molecules. For example, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid showcases the utility of related structures in obtaining enantiomerically enriched compounds via asymmetric dihydroxylation and subsequent chemical transformations (M. Alonso, F. Santacana, Llorenç Rafecas, & A. Riera, 2005).

Asymmetric Synthesis of Amino Sugars

The aminohydroxylation and dihydroxylation of tert-butyl sorbate to yield amino triols, demonstrates the capacity for asymmetric synthesis, critical in the production of complex sugars and amino acid derivatives. This process highlights the importance of similar compounds in synthesizing biologically active molecules with high stereoselectivity (K. Csatayová et al., 2011).

Catalysts and Ligands in Asymmetric Reactions

Compounds with bulky tert-butyl groups have been utilized as ligands in catalytic systems, facilitating asymmetric hydrogenations and oxidations. These systems are pivotal in synthesizing optically active molecules, demonstrating the utility of structurally related compounds in catalysis and the synthesis of enantiomerically pure compounds (T. Imamoto, Nobuhiko Oohara, & Hidetoshi Takahashi, 2004).

Material Science and Functional Materials

The synthesis and characterization of metal complexes with sterically hindered diphenol derivatives, which share structural similarities, have implications in materials science. These complexes can exhibit unique properties useful in electronics, catalysis, and as functional materials with specific microbial activities (N. Loginova et al., 2006).

Antimicrobial and Larvicidal Activities

Research on novel triazinone derivatives, including compounds with tert-butyl and sulfanyl groups, demonstrates potential antimicrobial and larvicidal activities. Such studies underscore the importance of these compounds in developing new agents for controlling microbial growth and mosquito populations, with implications for public health (C. Kumara et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and other properties. Standard safety measures should always be taken when handling chemical compounds4.


Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its reactivity, stability, and possible uses in various fields1.


Please note that this is a general analysis based on the limited information available and the actual properties and characteristics of “(2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride” may vary. For a comprehensive analysis, more specific information about the compound would be needed.


properties

IUPAC Name

tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFUTIQOPVMOJQ-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718514
Record name Di-tert-butyl L-cystinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride

CAS RN

38261-78-8
Record name Di-tert-butyl L-cystinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cystine bis(t-butyl ester) dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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